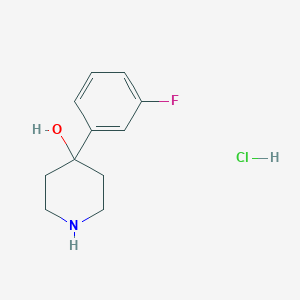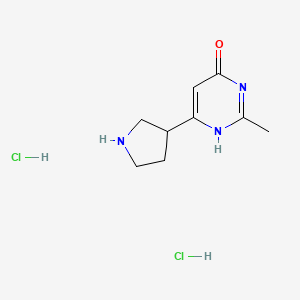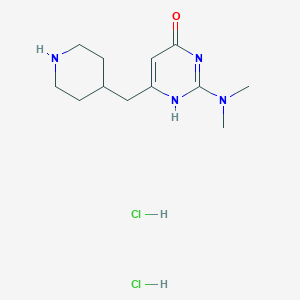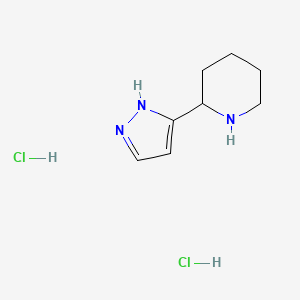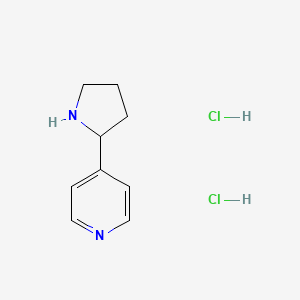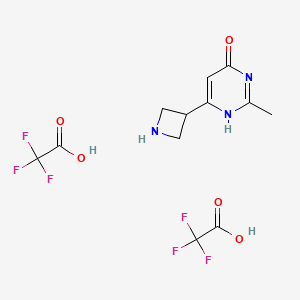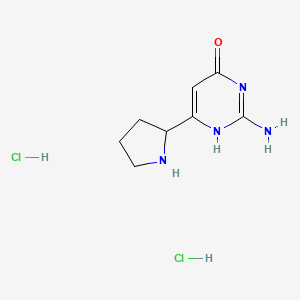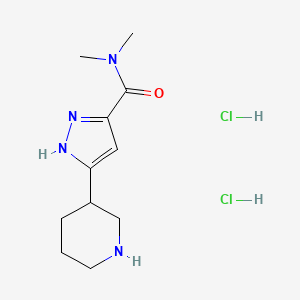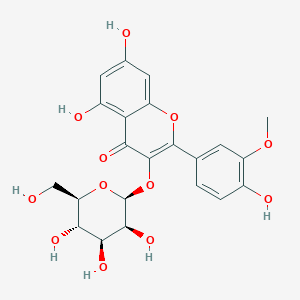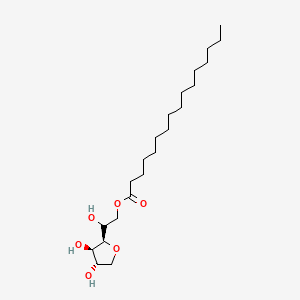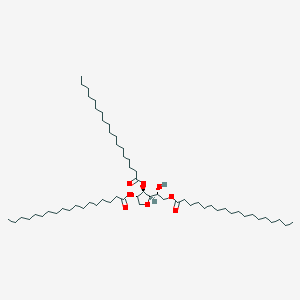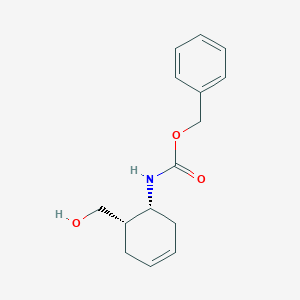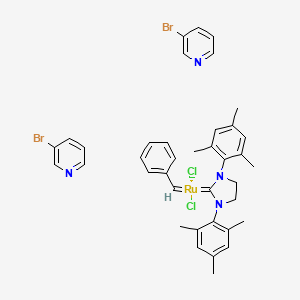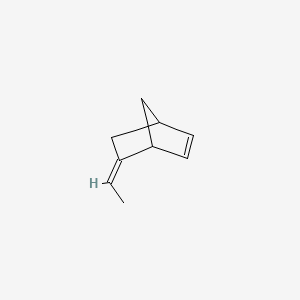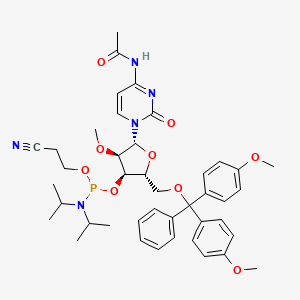
2'-OMe-Ac-C Phosphoramidite
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-OMe-Ac-C Phosphoramidite involves several key steps. Initially, cytidine is protected at the 5’-hydroxyl group with a dimethoxytrityl (DMT) group. The 2’-hydroxyl group is then methylated to form the 2’-O-methyl derivative. Subsequently, the N4 position of the cytidine is acetylated. Finally, the 3’-hydroxyl group is phosphitylated using a phosphoramidite reagent such as 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite .
Industrial Production Methods
Industrial production of 2’-OMe-Ac-C Phosphoramidite typically involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility .
化学反应分析
Types of Reactions
2’-OMe-Ac-C Phosphoramidite undergoes several types of chemical reactions, including:
Substitution Reactions: The phosphoramidite group can be substituted with various functional groups to introduce modifications into the oligonucleotide.
Oxidation Reactions: The phosphite triester intermediate formed during oligonucleotide synthesis is oxidized to a phosphate triester using oxidizing agents such as iodine or tert-butyl hydroperoxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Iodine in the presence of water or tert-butyl hydroperoxide is commonly used.
Major Products Formed
The major products formed from these reactions are modified oligonucleotides with enhanced stability and resistance to nuclease degradation .
科学研究应用
2’-OMe-Ac-C Phosphoramidite is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
作用机制
The mechanism of action of 2’-OMe-Ac-C Phosphoramidite involves its incorporation into oligonucleotides, which then interact with target nucleic acids. The 2’-O-methyl modification enhances binding affinity and stability, while the N4-acetyl group provides additional protection against nuclease degradation . These modifications enable the oligonucleotides to effectively bind to their target sequences and exert their biological effects .
相似化合物的比较
2’-OMe-Ac-C Phosphoramidite is similar to other modified nucleosides such as 2’-O-methyl-uridine and 2’-O-methyl-adenosine. it is unique in its combination of 2’-O-methyl and N4-acetyl modifications, which provide enhanced stability and resistance to degradation . Other similar compounds include:
2’-O-Methyl-uridine: Provides similar nuclease resistance but lacks the N4-acetyl group.
2’-O-Methyl-adenosine: Also offers nuclease resistance but has different base-specific properties.
属性
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H52N5O9P/c1-28(2)47(29(3)4)57(54-26-12-24-43)56-38-36(55-40(39(38)52-8)46-25-23-37(44-30(5)48)45-41(46)49)27-53-42(31-13-10-9-11-14-31,32-15-19-34(50-6)20-16-32)33-17-21-35(51-7)22-18-33/h9-11,13-23,25,28-29,36,38-40H,12,26-27H2,1-8H3,(H,44,45,48,49)/t36-,38-,39-,40-,57?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWUMIPFLOKTEZ-UAQIPLLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H52N5O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
801.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


